(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid

Catalog No.
S13973926
CAS No.
M.F
C23H27NO4
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methy...

Product Name

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid

IUPAC Name

(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c1-15(2)12-16(13-22(25)26)24(3)23(27)28-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21H,12-14H2,1-3H3,(H,25,26)/t16-/m0/s1

InChI Key

PBELWALXVHFJEU-INIZCTEOSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid, also known as N-Fmoc-(S)-3-(methylamino)butanoic acid, is a compound characterized by its complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The molecular formula for this compound is C20H21NO4, with a molar mass of approximately 339.39 g/mol. The Fmoc group is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds, making this compound particularly relevant in pharmaceutical and biochemical applications.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, which is crucial in protein synthesis.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the exposure of the amino group for further reactions.
  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters, which can be useful in drug formulation.

Research indicates that compounds similar to (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid exhibit significant biological activity. While specific studies on this exact compound may be limited, the presence of the methylamino group suggests potential interactions with biological systems, particularly in terms of enzyme inhibition or modulation of receptor activity. Such compounds are often investigated for their roles in drug development, particularly in targeting specific pathways related to metabolic processes.

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid typically involves several key steps:

  • Protection of Amino Groups: The initial step involves the protection of the amino group using the Fmoc strategy.
  • Formation of the Carboxylic Acid: This can be achieved through standard organic synthesis techniques involving alkylation reactions.
  • Purification: The product is usually purified via chromatography methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

This compound finds applications primarily in:

  • Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
  • Drug Development: Investigated for potential therapeutic applications due to its structural properties.
  • Biochemical Research: Used in studies involving protein interactions and enzyme kinetics.

Interaction studies involving (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic benefits. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess these interactions.

Several compounds share structural similarities with (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid, including:

  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
    • CAS Number: 212688-54-5
    • Molecular Formula: C22H25NO4
    • Notable for its chirality affecting biological activity.
  • (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylpentanoic acid
    • CAS Number: 1356090-81-7
    • Molecular Weight: 367.44 g/mol
    • Exhibits different steric properties influencing its reactivity.
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
    • CAS Number: 77128-73-5
    • Molecular Weight: 401.45 g/mol
    • Features a phenyl group that may enhance lipophilicity and membrane permeability.

Uniqueness

The uniqueness of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid lies in its specific combination of functional groups and chirality, which can significantly influence its biological interactions and efficacy as a pharmaceutical agent compared to similar compounds. Its role as a versatile building block in peptide synthesis further enhances its importance in medicinal chemistry and drug development.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.19400834 g/mol

Monoisotopic Mass

381.19400834 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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